molecular formula C7H8N4O B012178 N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 109831-82-5

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No. B012178
M. Wt: 164.16 g/mol
InChI Key: VCYOYJDOVSIAFQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide often involves multistep reactions, starting from basic building blocks to achieve the complex final structure. For instance, reactions involving N-cyanoazoles and dimethyl cyanocarbamimidodithioate have been explored for the formation of cyclic derivatives through di-addition-elimination reactions, indicating a pathway that could potentially be adapted for the synthesis of N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide (Hlasta et al., 1992).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of a compound. X-ray crystallography is a common method used to determine the precise arrangement of atoms within a molecule. For compounds with similar structures to N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide, crystal structure determination can reveal the orientation of the oxazole ring, the positioning of the cyano group, and the configuration of the N,N-dimethylmethanimidamide moiety, which are essential for predicting reactivity and interaction with other molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The presence of a cyano group and an oxazole ring in N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide suggests a potential for engaging in various chemical reactions, such as nucleophilic addition or substitution reactions. The cyano group can act as an electrophile, while the oxazole ring may participate in ring-opening reactions or serve as a coordinating site to metals. Additionally, the compound's ability to form adducts with nucleophiles or undergo rearrangements under specific conditions could be explored to synthesize novel derivatives or complexes (Chunaev et al., 2010).

Scientific Research Applications

NMDA Receptors and Neurotransmission

Research focusing on the trafficking of NMDA receptors from the ER to synapses discusses the importance of glutamate receptors, including NMDARs, in synaptic transmission in the mammalian central nervous system. Abnormalities in NMDAR functioning are linked to psychiatric and neurological diseases, suggesting that compounds affecting these pathways could have therapeutic applications (Horak et al., 2014).

Liquid Crystal Technology

Studies on methylene-linked liquid crystal dimers, including those with cyano and oxazolyl groups, have revealed that such compounds exhibit unique mesophases, including a twist-bend nematic phase, indicating potential applications in advanced liquid crystal display technologies (Henderson & Imrie, 2011).

Amyloid Imaging in Alzheimer's Disease

Research into amyloid imaging ligands, including compounds with cyano and dimethylamino groups, has been instrumental in advancing our understanding of Alzheimer's disease through PET imaging. These studies suggest that compounds with specific structural features can be used to detect amyloid plaques, offering insights into early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).

Synthetic Routes for Heterocyclic Compounds

Research on the synthesis of 1,2,3-triazoles, a class of N-heterocyclic compounds, highlights the importance of such scaffolds in drug discovery, bioconjugation, and material science. This suggests that N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide could have potential applications in similar areas, given its structural relation to heterocyclic compounds (Kaushik et al., 2019).

properties

IUPAC Name

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYOYJDOVSIAFQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 3
Reactant of Route 3
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 5
Reactant of Route 5
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 6
Reactant of Route 6
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.